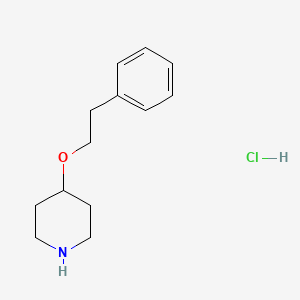

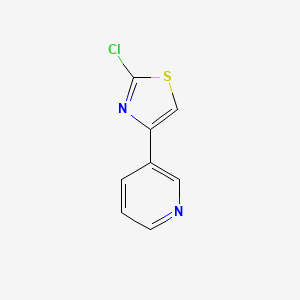

![molecular formula C8H8N4O2 B6144287 6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 142168-90-9](/img/structure/B6144287.png)

6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” is a pyrimidine derivative . It has the molecular formula C5H7N3O2 and a molecular weight of 141.1280 . It is also known as 6-Amino-1-methyl-1H-pyrimidine-2,4-dione or 6-Amino-1-methyluracil .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , has been reported . The synthesis involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Wirkmechanismus

Target of Action

The primary targets of 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation, making them important in the development and progression of cancer .

Mode of Action

The compound interacts with its targets by inhibiting their activity, which disrupts the signaling pathways they are involved in . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned targets. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway , which is crucial for cell survival and growth . Similarly, the inhibition of cyclin-dependent kinases can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . This can lead to the reduction of tumor size and potentially, the regression of the disease .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione in laboratory experiments is its high solubility in water, which makes it easy to work with. Additionally, this compound is relatively non-toxic and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments, such as its instability in the presence of light and air and its tendency to form coordination complexes with metal ions.

Zukünftige Richtungen

There are a number of potential future directions for research on 6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione. These include further investigations into its mechanism of action, synthesis of new compounds based on this compound, and development of new applications for this compound in medicinal chemistry, materials science, and biotechnology. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, research into the safety and toxicity of this compound is also needed.

Synthesemethoden

6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be synthesized via a variety of methods, including reductive amination, condensation reactions, and cyclization reactions. The most commonly used method is the reductive amination of 6-amino-1-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione (6-AMMP) with an appropriate amine. This reaction is typically carried out in an aqueous solution of sodium borohydride at room temperature. The product of this reaction is this compound, which can then be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has been used in a variety of scientific research applications, including medicinal chemistry, materials science, and biotechnology. In the field of medicinal chemistry, this compound has been used as a starting material for the synthesis of a variety of biologically active molecules, such as antifungal agents and anticancer agents. In materials science, this compound has been used in the synthesis of coordination polymers and metal-organic frameworks. In biotechnology, this compound has been used in the synthesis of peptides and other biomolecules.

Biochemische Analyse

Biochemical Properties

It is known that pyrido[2,3-d]pyrimidines, the class of compounds it belongs to, exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . These compounds interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

In cellular processes, 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to exhibit significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,9H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYOOWXZWXXVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)N)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

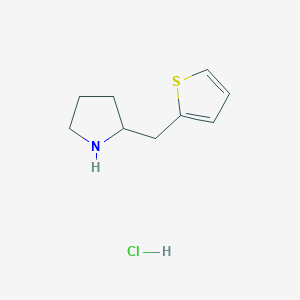

![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)

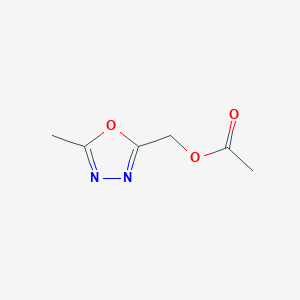

![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)

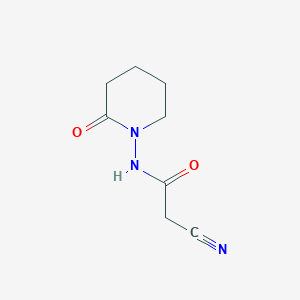

![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)

![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)

![tert-butyl 4-{[(oxolan-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B6144308.png)

![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)